2-(3-氟苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

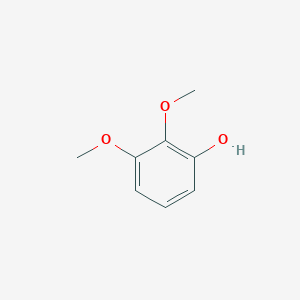

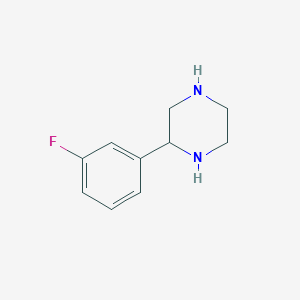

2-(3-Fluorophenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its wide range of applications in medicinal chemistry. Piperazine derivatives are often synthesized for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as their ability to bind to various receptors in the brain, such as dopamine and serotonin transporters .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, as demonstrated in the synthesis of novel piperazine compounds with antidepressant and antianxiety activities . Other methods include microwave-assisted synthesis under solvent-free conditions, which can yield excellent product yields and is exemplified in the preparation of piperazine thiosemicarbazones . Additionally, electrophilic fluorination has been used to synthesize compounds for imaging dopamine receptors .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectrometry . X-ray diffraction studies provide detailed insights into the crystal structure, revealing the conformation of the piperazine ring and the orientation of substituents, which can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of fluorophenyl groups can be essential for antimicrobial activity, as seen in the synthesis of 2-fluorophenyl-4,6-disubstituted triazines . The introduction of substituents such as fluoro, hydroxyl, methoxyl, and methyl groups can also affect the affinity for neurotransmitter transporters, which is crucial for their potential as psychoactive drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Crystallographic studies can reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . Thermal analysis techniques like TG-DTA and DSC are used to determine the thermal stability of these compounds .

科学研究应用

化学合成和药物设计

2-(3-氟苯基)哌嗪及其衍生物在化学合成和药物设计中具有重要意义,可作为关键中间体或结构组分。氟苯基哌嗪基团存在于一系列药物中,展现出多样的药理活性。例如,含有类似结构的氟那瑞嗪药物被用于治疗偏头痛、头晕和其他疾病,突显了这种化学结构在药物化学中的重要性(Shakhmaev et al., 2016)。同样,对哌嗪-1-基-1H-吲唑衍生物的合成和对接研究,强调了它们在药物化学领域的重要性,进一步强调了这些化合物在药物发现中的关键作用(Balaraju et al., 2019)。

神经药理学和治疗学

含有氟苯基哌嗪结构的化合物被广泛研究其神经药理学特性。例如,1-[2-[双(4-氟苯基)甲氧基]乙基]-4-(3-苯基丙基)哌嗪(GBR 12909)的衍生物是多巴胺摄取抑制剂,正在研究其在可卡因滥用治疗等潜在治疗应用中的作用,突显了它们在神经药理学和成瘾治疗中的重要性(Hsin et al., 2002)。此外,含有氟苯基哌嗪结构的[18F]p-MPPF化合物被用作放射标记的拮抗剂,用于研究5-羟色胺受体,展示了这些化合物在神经学研究和成像中的实用性(Plenevaux et al., 2000)。

安全和危害

未来方向

Recent advances in the synthesis of piperazine derivatives focus on C–H functionalization . This includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

属性

IUPAC Name |

2-(3-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUULFUTVPSTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392667 |

Source

|

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)piperazine | |

CAS RN |

137684-17-4 |

Source

|

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。